molecular formula C14H14Cl2N4O3 B397184 N-(2,5-dichlorophenyl)-2-(3,5-dimethyl-4-nitro-1H-pyrazol-1-yl)propanamide CAS No. 956916-12-4

N-(2,5-dichlorophenyl)-2-(3,5-dimethyl-4-nitro-1H-pyrazol-1-yl)propanamide

Cat. No.: B397184
CAS No.: 956916-12-4
M. Wt: 357.2g/mol
InChI Key: JZOGTZHOAATVNG-UHFFFAOYSA-N
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Description

N-(2,5-dichlorophenyl)-2-(3,5-dimethyl-4-nitro-1H-pyrazol-1-yl)propanamide is a synthetic organic compound characterized by its complex structure, which includes a dichlorophenyl group, a nitro-substituted pyrazole ring, and a propanamide moiety. This compound is of interest in various fields due to its potential biological activities and applications in scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2,5-dichlorophenyl)-2-(3,5-dimethyl-4-nitro-1H-pyrazol-1-yl)propanamide typically involves multiple steps:

    Formation of the Pyrazole Ring: The pyrazole ring can be synthesized through the reaction of 3,5-dimethyl-4-nitroacetophenone with hydrazine hydrate under acidic conditions.

    Attachment of the Dichlorophenyl Group: The dichlorophenyl group is introduced via a nucleophilic substitution reaction, where 2,5-dichlorobenzoyl chloride reacts with the pyrazole derivative.

    Formation of the Propanamide Moiety: The final step involves the reaction of the intermediate with propanoyl chloride in the presence of a base such as triethylamine to form the propanamide group.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of automated reactors, continuous flow chemistry, and stringent purification processes such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The nitro group in the pyrazole ring can undergo reduction to form an amino group.

    Reduction: The compound can be reduced using reagents like lithium aluminum hydride to modify the nitro group.

    Substitution: The dichlorophenyl group can participate in electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate or hydrogen peroxide under acidic conditions.

    Reduction: Lithium aluminum hydride or catalytic hydrogenation.

    Substitution: Halogenating agents like N-bromosuccinimide for bromination.

Major Products

    Reduction: Formation of N-(2,5-dichlorophenyl)-2-(3,5-dimethyl-4-amino-1H-pyrazol-1-yl)propanamide.

    Substitution: Various substituted derivatives depending on the electrophile used.

Scientific Research Applications

Chemistry

    Catalysis: Used as a ligand in coordination chemistry for catalysis.

    Material Science:

Biology

    Enzyme Inhibition: Investigated for its potential to inhibit specific enzymes.

    Receptor Binding: Studied for its binding affinity to certain biological receptors.

Medicine

    Drug Development: Explored as a lead compound for the development of new pharmaceuticals.

    Antimicrobial Activity: Potential use as an antimicrobial agent.

Industry

    Agriculture: Possible applications as a pesticide or herbicide.

    Polymer Science: Utilized in the synthesis of specialty polymers.

Mechanism of Action

The mechanism of action of N-(2,5-dichlorophenyl)-2-(3,5-dimethyl-4-nitro-1H-pyrazol-1-yl)propanamide involves its interaction with molecular targets such as enzymes or receptors. The nitro group can participate in redox reactions, while the dichlorophenyl group can enhance binding affinity through hydrophobic interactions. The propanamide moiety may facilitate interactions with biological macromolecules, influencing the compound’s overall activity.

Comparison with Similar Compounds

Similar Compounds

  • N-(2,4-dichlorophenyl)-2-(3,5-dimethyl-4-nitro-1H-pyrazol-1-yl)propanamide
  • N-(2,5-dichlorophenyl)-2-(3,5-dimethyl-4-amino-1H-pyrazol-1-yl)propanamide

Uniqueness

N-(2,5-dichlorophenyl)-2-(3,5-dimethyl-4-nitro-1H-pyrazol-1-yl)propanamide is unique due to its specific substitution pattern on the phenyl ring and the presence of both nitro and propanamide groups. This combination of functional groups imparts distinct chemical reactivity and biological activity, differentiating it from similar compounds.

Properties

IUPAC Name

N-(2,5-dichlorophenyl)-2-(3,5-dimethyl-4-nitropyrazol-1-yl)propanamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H14Cl2N4O3/c1-7-13(20(22)23)8(2)19(18-7)9(3)14(21)17-12-6-10(15)4-5-11(12)16/h4-6,9H,1-3H3,(H,17,21)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JZOGTZHOAATVNG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=NN1C(C)C(=O)NC2=C(C=CC(=C2)Cl)Cl)C)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H14Cl2N4O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

357.2 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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